molecular formula C18H20N2O3 B2863384 N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide CAS No. 425418-45-7

N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2863384
CAS No.: 425418-45-7
M. Wt: 312.369
InChI Key: SJWQJWCYBYQBQL-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a methoxyphenethyl group and an o-tolyl group attached to the oxalamide core. Oxalamides are known for their diverse applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

The primary target of N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide, also known as N’-[2-(4-METHOXYPHENYL)ETHYL]-N-(2-METHYLPHENYL)ETHANEDIAMIDE, is α-glucosidase . α-glucosidase is an enzyme that breaks down complex carbohydrates into simple sugars, playing a crucial role in carbohydrate digestion.

Mode of Action

The compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates, thereby reducing the amount of glucose released into the bloodstream.

Result of Action

The molecular effect of the compound’s action is the inhibition of α-glucosidase, leading to a decrease in the breakdown of complex carbohydrates. On a cellular level, this results in reduced glucose absorption and lower postprandial blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide typically involves the reaction of 4-methoxyphenethylamine with o-tolyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

4-methoxyphenethylamine+o-tolyl isocyanateThis compound\text{4-methoxyphenethylamine} + \text{o-tolyl isocyanate} \rightarrow \text{this compound} 4-methoxyphenethylamine+o-tolyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide core can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methoxyphenethyl)-N2-(p-tolyl)oxalamide
  • N1-(4-methoxyphenethyl)-N2-(m-tolyl)oxalamide
  • N1-(4-methoxyphenethyl)-N2-(phenyl)oxalamide

Uniqueness

N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide is unique due to the specific positioning of the methoxy and tolyl groups, which can influence its chemical reactivity and biological activity. The ortho position of the tolyl group may result in steric hindrance, affecting the compound’s interaction with molecular targets compared to its para or meta counterparts.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-5-3-4-6-16(13)20-18(22)17(21)19-12-11-14-7-9-15(23-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWQJWCYBYQBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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